4-Bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid is a complex organic compound characterized by its unique molecular structure and functional groups. It features a bromine atom at the 4-position, an ethoxy group at the 6-position, and a methoxy group at the 7-position of the indole ring, along with a carboxylic acid functional group at the 2-position. The molecular formula is with a molecular weight of approximately 314.13 g/mol . This compound is significant in various chemical and biological applications due to its structural properties.
These reactions are foundational in synthetic organic chemistry, enabling the creation of more complex molecules for pharmaceutical and industrial applications.
4-Bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid has shown potential biological activities:
These properties make it a candidate for further research in drug development.
Several methods exist for synthesizing 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid:
These synthetic routes allow for the customization of the compound's structure to enhance its biological activity.
The applications of 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid span various fields:
Studies focusing on the interactions of this compound include:
Such studies are crucial for understanding its potential therapeutic roles and optimizing its use in medicinal chemistry.
Several compounds share structural similarities with 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
4-Methoxyindole-2-carboxylic acid | 103260-65-7 | 0.98 | Lacks bromine substitution |
6-Methoxyindole-2-carboxylic acid | 16732-73-3 | 0.98 | Different methoxy positioning |
4-Ethoxyindole-2-carboxylic acid | 29970-01-2 | 0.97 | Ethyl instead of bromine |
5-Methoxyindole-2-carboxylic acid | 4382-54-1 | 0.96 | Different substitution pattern |
These compounds illustrate variations in substitution patterns and functional groups that influence their chemical properties and biological activities. The unique combination of bromine, ethoxy, and methoxy groups in 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid sets it apart from these similar structures, potentially enhancing its reactivity and biological efficacy.